New methylene blue

Description

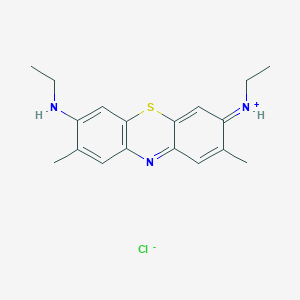

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S.ClH/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;/h7-10,19H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHOAFZGYFNDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894752 | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934-16-3 | |

| Record name | New Methylene Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | New methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCZ112BCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Cornerstone of Cellular Staining: An In-depth Guide to New Methylene Blue

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the fundamental chemical principles of New Methylene Blue (NMB) staining, its applications in hematology, and detailed experimental protocols.

This compound (NMB), a cationic thiazine dye, serves as a critical tool in cellular biology and hematology, primarily for the supravital staining of reticulocytes and the identification of Heinz bodies. Its efficacy lies in its distinct chemical properties that facilitate selective binding to intracellular components, providing a vivid contrast for microscopic examination. This guide elucidates the core chemical principles underpinning NMB staining, offers detailed experimental methodologies, and presents quantitative data to support its application in research and clinical settings.

The Chemical Principle: A Tale of Electrostatics and Intercalation

At its core, the staining mechanism of this compound is a two-fold process involving electrostatic attraction and intercalation with acidic cellular components. NMB, being a cationic dye, possesses a net positive charge. This inherent positive charge drives its initial binding to negatively charged molecules within the cell, most notably the phosphate backbone of ribosomal RNA (rRNA), which is abundant in the cytoplasm of immature red blood cells (reticulocytes).[1][2][3]

Beyond this initial electrostatic interaction, the planar structure of the NMB molecule allows it to insert itself between the base pairs of nucleic acid chains, a process known as intercalation.[4] This intercalation is the primary mechanism for the staining of both residual rRNA in reticulocytes and nuclear DNA. The interaction with rRNA causes it to precipitate into a visible network of granules and filaments, characteristically staining them a deep blue.[1][3][5] This distinct pattern allows for the accurate identification and enumeration of reticulocytes, providing a valuable measure of erythropoietic activity.

Furthermore, this compound is instrumental in identifying Heinz bodies, which are inclusions of denatured hemoglobin within red blood cells resulting from oxidative damage.[1][2][3] The dye interacts with and precipitates this denatured hemoglobin, rendering the Heinz bodies visible as dark blue, eccentrically located inclusions.

The redox properties of this compound also play a role in its function as a supravital stain. In its oxidized state, NMB is blue, while its reduced form, leukomethylene blue, is colorless.[6] In the living environment of the cell, the metabolic activity of viable cells can partially reduce the dye, leading to differential staining intensities. However, the primary staining mechanism for reticulocytes and Heinz bodies relies on the dye's affinity for specific cellular components rather than a direct redox reaction with them.

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₈H₂₂ClN₃S |

| Molecular Weight | 347.91 g/mol |

| Appearance | Dark green to brown crystalline powder |

| Absorption Maximum (λmax) in Water | 628-634 nm |

| Molar Extinction Coefficient (ε) at λmax | > 44,000 M⁻¹cm⁻¹ |

Mandatory Visualizations

To further illustrate the principles and processes described, the following diagrams have been generated using the DOT language.

Caption: Chemical structure of this compound.

Caption: Signaling pathway of NMB staining.

Caption: Experimental workflow for reticulocyte staining.

Experimental Protocols

Reticulocyte Staining Protocol

This protocol outlines the standardized procedure for the supravital staining of reticulocytes in whole blood.

Reagent Preparation: this compound Staining Solution (0.5% w/v)

-

Dissolve 0.5 g of this compound powder in 100 mL of a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

-

Some protocols recommend the addition of 1.6 g of potassium oxalate as an anticoagulant and to enhance staining.[1][3]

-

Filter the solution before use to remove any precipitate.

Staining Procedure

-

In a small test tube, mix equal volumes of fresh, well-mixed whole blood (anticoagulated with EDTA) and the prepared this compound staining solution (e.g., 3-4 drops of each).[7]

-

Gently mix the suspension and incubate at room temperature (20-25°C) for 10-15 minutes.[7][8]

-

After incubation, gently resuspend the cells.

-

Place a small drop of the stained blood suspension onto a clean microscope slide and prepare a thin blood smear.

-

Allow the smear to air dry completely. Do not heat fix.

-

Examine the smear under a microscope using an oil immersion objective (100x). Reticulocytes will be identifiable by the presence of deep blue, granular, or filamentous networks within the red blood cells.

Heinz Body Staining Protocol

This protocol details the method for identifying Heinz bodies in red blood cells.

Reagent Preparation: this compound Staining Solution (0.5% w/v)

The same staining solution prepared for reticulocyte counting can be used for Heinz body identification.

Staining Procedure

-

Follow steps 1-3 of the Reticulocyte Staining Protocol.

-

Place a small drop of the stained blood suspension onto a clean microscope slide.

-

Place a coverslip over the drop of blood. A smear can also be prepared and air-dried as for reticulocytes.

-

Examine the preparation under a microscope using an oil immersion objective (100x).

-

Heinz bodies will appear as round, dark blue inclusions, often located at the periphery of the red blood cells.[9]

References

- 1. vetlexicon.com [vetlexicon.com]

- 2. vetlexicon.com [vetlexicon.com]

- 3. vetlexicon.com [vetlexicon.com]

- 4. Covalent cross-linking of ribosomal RNA and proteins by methylene blue-sensitized photooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Methylene blue - Wikipedia [en.wikipedia.org]

- 7. riccachemical.com [riccachemical.com]

- 8. newcomersupply.com [newcomersupply.com]

- 9. atlas-medical.com [atlas-medical.com]

New Methylene Blue Supravital Stain: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

New Methylene Blue (NMB) is a crucial supravital stain in hematology, primarily utilized for the enumeration of reticulocytes, which is essential for assessing erythropoietic activity. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its interaction with residual ribosomal RNA (rRNA) in immature erythrocytes. This document summarizes key quantitative data, provides detailed experimental protocols for consistent and reproducible staining, and presents visual representations of the staining mechanism and experimental workflows to facilitate a comprehensive understanding for research, diagnostics, and drug development applications.

Core Mechanism of Action

This compound is a cationic thiazine dye that functions as a supravital stain, meaning it is applied to living cells that have been removed from an organism.[1][2] Its primary application is the identification and quantification of reticulocytes, which are anucleated, immature red blood cells that still contain residual cytoplasmic ribonucleic acid (RNA) and organelles such as ribosomes and mitochondria.[3][4]

The fundamental mechanism of NMB in reticulocyte staining involves a two-step process:

-

Precipitation of Ribosomal RNA: Upon mixing with whole blood, the NMB stain penetrates the reticulocyte cell membrane. Inside the cell, the cationic dye interacts with the negatively charged phosphate backbone of the residual ribosomal RNA (rRNA). This interaction causes the rRNA to precipitate into visible, dark blue aggregates within the cell.[5][6][7]

-

Visualization of the Reticulum: These precipitated rRNA aggregates form a characteristic mesh-like network, granules, or filamentous strands, collectively referred to as the "reticulum".[3][7] This reticulum, stained a deep blue by the NMB, stands out against the pale greenish-blue of the mature erythrocytes, allowing for their differentiation and enumeration under a light microscope.[3]

While the precise molecular interactions are complex, it is understood that this compound, as a cationic dye, forms electrostatic bonds with the anionic phosphate groups of the rRNA.[8] It has been suggested that NMB localizes at a ribosomal site.[4] Studies with the related methylene blue have shown it can intercalate into double-stranded RNA helices and, upon photo-oxidation, covalently cross-link ribosomal RNA and proteins.[9][10] In the context of supravital staining, the primary interaction is the electrostatic binding and subsequent aggregation of the rRNA.

The following diagram illustrates the proposed mechanism of this compound staining in reticulocytes.

Figure 1: Mechanism of this compound Staining.

Data Presentation

Quantitative data from comparative studies are crucial for understanding the performance of this compound in a laboratory setting. The following tables summarize key findings.

Table 1: Comparison of Reticulocyte Counts by Staining Method

| Staining Method | Mean Bias (vs. Automated Count) | Reference |

| This compound (NMB) | Higher than BCB | [11] |

| Brilliant Cresyl Blue (BCB) | Lowest | [11] |

| NMB with Liu's Stain | Higher than NMB alone | [11] |

| BCB with Liu's Stain | Higher than BCB alone | [11] |

Note: A lower mean bias indicates a closer agreement with the automated reference method.

Table 2: Temporal Stability of Reticulocyte Counts on NMB-Stained Smears

| Time Point | Mean Reticulocyte Count (%) | p-value (vs. Day 1) | Reference |

| Day 1 | 1.6 | - | [4] |

| Day 8 | 1.4 | <0.01 | [4] |

| Day 15 | 1.1 | <0.01 | [4] |

| Day 21 | 0.87 | <0.01 | [4] |

Note: This study indicates that reticulocyte counts on stored NMB-stained slides are not stable and decrease significantly over time.[4]

Experimental Protocols

Adherence to standardized protocols is paramount for achieving accurate and reproducible results. The following are detailed methodologies for this compound supravital staining of reticulocytes.

NCCLS (CLSI) Recommended Manual Method

This method is considered a reference procedure for manual reticulocyte counting.

Materials:

-

This compound staining solution (Certified by the Biological Stain Commission)

-

Whole blood collected in EDTA

-

Glass test tubes (12 x 75 mm)

-

Pasteur pipettes or micropipettes

-

Glass microscope slides

-

Microscope with 100x oil immersion objective

Procedure:

-

Stain and Blood Preparation: In a small test tube, mix equal volumes of NMB stain and well-mixed, anticoagulated whole blood. A common volume is 2-3 drops of each, or 50 µL of each.

-

Incubation: Gently mix the suspension and allow it to incubate at room temperature (20-25°C) for 10-15 minutes. Some protocols suggest incubation at 37°C can enhance staining and reduce time.[6][12][13]

-

Smear Preparation: After incubation, gently resuspend the cells. Place a small drop of the mixture onto a clean glass slide and prepare a thin blood smear using the wedge technique.

-

Drying: Allow the smear to air dry completely. Do not heat-fix.

-

Microscopic Examination: Examine the smear under the 100x oil immersion objective. Count the number of reticulocytes per 1000 total red blood cells. Reticulocytes are identified by the presence of dark blue, granular, or reticular inclusions.

Alternative Protocol for Staining Solution Preparation

For laboratories preparing their own staining solution, the following formulation is commonly used:

-

This compound: 0.5 g

-

Potassium Oxalate: 1.6 g

-

Distilled Water: 100 ml

Preparation: Dissolve the NMB and potassium oxalate in the distilled water. Filter the solution before use.[14]

Factors Influencing Staining Quality

-

Stain-to-Blood Ratio: Maintaining an equal ratio is crucial for optimal staining. In cases of severe anemia, increasing the proportion of blood to stain may be necessary.

-

Incubation Time and Temperature: Incubation for 10-15 minutes at room temperature is standard.[7] Over-incubation may lead to the precipitation of stain on mature erythrocytes, making differentiation difficult.[7] Incubation at 37°C may improve staining quality.[13]

-

pH: The pH of the staining solution and the blood sample can influence staining characteristics. While not always adjusted, a neutral pH is generally preferred.

-

Anticoagulant: EDTA is the recommended anticoagulant.

-

Specimen Age: Fresh blood is preferred. Staining should be performed as soon as possible after blood collection.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the standard workflow for reticulocyte counting using this compound and the logical relationship between cellular components and the staining outcome.

References

- 1. vetlexicon.com [vetlexicon.com]

- 2. Interaction of methylene blue with transfer RNA--a spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlas-medical.com [atlas-medical.com]

- 4. patholjournal.com [patholjournal.com]

- 5. Reticulocyte Staining Solution [himedialabs.com]

- 6. myhematology.com [myhematology.com]

- 7. newcomersupply.com [newcomersupply.com]

- 8. youtube.com [youtube.com]

- 9. Covalent cross-linking of ribosomal RNA and proteins by methylene blue-sensitized photooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of double-stranded RNA-protein interactions by methylene blue-mediated photo-crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Staining Methods and Human Factors on Accuracy of Manual Reticulocyte Enumeration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. vetlexicon.com [vetlexicon.com]

Visualizing Reticulofilamentous Material with New Methylene Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and applications of new methylene blue (NMB) for the visualization of reticulofilamentous material in immature erythrocytes. Reticulocyte enumeration is a critical tool in hematology for assessing erythropoietic activity of the bone marrow. NMB, a supravital stain, offers a reliable and straightforward method for identifying and quantifying these anucleated red blood cells. This document details the staining mechanism, provides standardized experimental protocols, presents quantitative data in a comparative format, and includes visual representations of the staining workflow and underlying principles to aid in research and clinical laboratory settings.

Introduction

Reticulocytes are immediate precursors to mature erythrocytes, characterized by the presence of residual ribosomal ribonucleic acid (rRNA) and other organelles within their cytoplasm.[1] This reticulofilamentous network is a hallmark of their immaturity and is progressively lost as the cell matures over a period of approximately one to two days in the peripheral circulation.[2] The enumeration of reticulocytes is a fundamental diagnostic parameter for evaluating the erythropoietic response in various hematological conditions, including anemias and monitoring the recovery of bone marrow function.[3]

This compound is a supravital stain that selectively precipitates and stains the ribonucleoprotein network within reticulocytes, rendering it visible under light microscopy.[4][5] Unlike Romanowsky stains, which are applied to fixed cells, supravital staining is performed on living cells, allowing for the visualization of intracellular components that would otherwise be lost upon fixation.[3][6] This guide will delve into the technical aspects of NMB staining, offering detailed protocols and data to facilitate its effective implementation.

Principle of this compound Staining

This compound is a basic dye of the thiazine class. Its staining action on reticulocytes is a result of the interaction between the positively charged dye molecules and the negatively charged phosphate groups of the ribosomal RNA.[7] This interaction leads to the precipitation of the rRNA, forming a characteristic blue or purple granular or filamentous network within the erythrocyte.[4][8] Mature erythrocytes, lacking this ribosomal material, will appear as pale greenish-blue ghost-like cells.[2]

The supravital nature of the stain is crucial; it penetrates the living cell membrane and acts on the intracellular components without prior fixation.[3] This allows for the aggregation and visualization of the reticulofilamentous material, which would not be as clearly defined with stains applied to dried, fixed blood smears.

Experimental Protocols

Several variations of the NMB staining protocol exist. The following sections provide a standardized method and common variations. It is recommended that each laboratory validates its specific procedure.

Preparation of this compound Staining Solution

A commonly used formulation for the NMB staining solution is as follows:

| Component | Concentration |

| This compound | 0.5 g |

| Potassium Oxalate | 1.6 g |

| Distilled Water | 100 ml |

Preparation Steps:

-

Dissolve 0.5 g of this compound powder in 100 ml of distilled water.

-

Add 1.6 g of potassium oxalate to the solution.

-

Mix thoroughly until all components are dissolved.

-

Filter the solution before use to remove any precipitate.[4]

-

Store the prepared stain in a dark, evaporation-free bottle at room temperature. The stain is stable indefinitely under these conditions.[5][10]

Staining Procedure

The following protocol is a widely accepted method for staining reticulocytes with NMB.

Materials:

-

Fresh whole blood anticoagulated with EDTA

-

This compound staining solution

-

Small test tubes or microtubes

-

Pasteur pipettes or micropipettes

-

Glass microscope slides

-

Light microscope with an oil immersion objective

Procedure:

-

In a small test tube, mix equal volumes of anticoagulated whole blood and the filtered NMB staining solution. Common volumes are 2-3 drops of each or 50 µL of each.[8][11]

-

Gently mix the blood and stain suspension.

-

Incubate the mixture at room temperature (20-25°C) or at 37°C for 10 to 20 minutes.[4][8][12] Incubation allows for optimal staining of the reticulofilamentous material.

-

After incubation, gently resuspend the cells.

-

Place a small drop of the stained blood suspension onto a clean glass slide.

-

Prepare a thin blood smear using the wedge or spreader slide technique.

-

Allow the smear to air dry completely. Do not heat fix.[2]

-

Examine the smear under the oil immersion objective of a light microscope. No counterstaining is typically required.[13]

Microscopic Examination and Reticulocyte Counting

Under the microscope, reticulocytes will be identifiable by the presence of a dark blue or purple network, granules, or filaments within the pale greenish-blue erythrocyte.[2] Mature red blood cells will lack these inclusions.

Counting Procedure:

-

Identify an area of the smear where the erythrocytes are evenly distributed in a monolayer.

-

Count a total of 1,000 red blood cells (both mature and reticulocytes).

-

The number of reticulocytes is expressed as a percentage of the total red blood cells counted.

Reticulocyte Percentage (%) = (Number of Reticulocytes / 1000) x 100

Quantitative Data

The following tables summarize key quantitative parameters from various sources for the NMB staining procedure.

Table 1: Staining Solution Composition

| Component | Brecher (1949)[14] | Thermo Fisher Scientific[8] | Bio Optica[15] |

| This compound | 0.5% | Not specified | Not specified |

| Potassium Oxalate | 1.6% | Not specified | Present |

| Sodium Chloride | Not specified | Not specified | Not specified |

| Solvent | Water | Not specified | Deionized water |

Table 2: Staining Protocol Parameters

| Parameter | Atlas Medical[2] | Newcomer Supply[4] | RICCA Chemical Company[13] | Thermo Fisher Scientific[8] |

| Blood to Stain Ratio | 0.25ml blood : 0.2ml stain | 5 drops blood : 5 drops stain | Equal volumes | 3 drops blood : 2 drops stain |

| Incubation Time | 5-10 minutes | 10-15 minutes | 10-15 minutes | 15 minutes |

| Incubation Temperature | Not specified | Room Temperature | Not specified | Room Temperature or 37°C |

Visualizations

Staining Mechanism of this compound

Caption: Staining mechanism of this compound with ribosomal RNA.

Experimental Workflow for Reticulocyte Staining

Caption: Step-by-step workflow for reticulocyte staining.

Logical Relationship: Supravital vs. Fixed Staining

Caption: Logical comparison of supravital and fixed cell staining.

Advantages and Limitations

Advantages:

-

Specificity: this compound provides excellent visualization of the reticulofilamentous material.[5]

-

Simplicity: The procedure is relatively simple and does not require fixation or counterstaining.[2]

-

Stability: The prepared staining solution is stable for an extended period when stored correctly.[5][10]

Limitations:

-

Fading: Stained smears can fade over time, so examination should be performed relatively soon after preparation.[10]

-

Precipitate Formation: The stain may form a precipitate, requiring filtration before use.[10]

-

Manual Method: Manual reticulocyte counting can be subject to inter-observer variability and is more time-consuming than automated methods.

Conclusion

This compound remains a valuable and widely used tool for the visualization and enumeration of reticulocytes. Its simple, reliable, and specific staining of reticulofilamentous material makes it an essential technique in both clinical and research hematology. By understanding the principles of the stain and adhering to standardized protocols, researchers and laboratory professionals can obtain accurate and reproducible results for the assessment of erythropoietic activity. This guide provides the foundational knowledge and practical details necessary for the successful implementation of this compound staining.

References

- 1. m.youtube.com [m.youtube.com]

- 2. atlas-medical.com [atlas-medical.com]

- 3. Supravital staining - Wikipedia [en.wikipedia.org]

- 4. newcomersupply.com [newcomersupply.com]

- 5. vetlexicon.com [vetlexicon.com]

- 6. HemoSurf - Info [hemosurf.elearning.aum.iml.unibe.ch]

- 7. medicallabnotes.com [medicallabnotes.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. vetlexicon.com [vetlexicon.com]

- 10. vetlexicon.com [vetlexicon.com]

- 11. engscientific.com [engscientific.com]

- 12. scribd.com [scribd.com]

- 13. riccachemical.com [riccachemical.com]

- 14. US4193980A - Dry preparation for reticulocyte staining - Google Patents [patents.google.com]

- 15. bio-optica.it [bio-optica.it]

New Methylene Blue: A Technical Guide for Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Methylene Blue (NMB), also known as Basic Blue 24 (C.I. 52030), is a heterocyclic aromatic compound belonging to the thiazine class of dyes.[1] It is a widely used supravital stain in diagnostic cytopathology and histopathology, particularly for the visualization of immature red blood cells (reticulocytes).[1][2] Its ability to precipitate and stain ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) deep blue makes it an invaluable tool in various biological applications.[3] This technical guide provides an in-depth overview of the core properties of this compound as a biological stain, including its physicochemical characteristics, mechanism of action, and detailed protocols for its key applications.

Core Properties of this compound

This compound is a derivative of Methylene Blue and is distinguished by its effectiveness in staining.[1] It is a cationic dye that readily binds to acidic components of the cell, most notably nucleic acids.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the preparation of staining solutions and for understanding the behavior of the dye in different experimental conditions.

| Property | Value | Reference(s) |

| Synonyms | Basic Blue 24, Methylene Blue N | [5] |

| C.I. Number | 52030 | [6] |

| CAS Number | 1934-16-3 | [6] |

| Molecular Formula | C₁₈H₂₂ClN₃S | [6] |

| Molecular Weight | 347.91 g/mol | [6] |

| Appearance | Dark green to dark brown powder or crystals | |

| Melting Point | 190 °C (decomposes) | [7] |

| Solubility | Soluble in water | [8] |

| Absorption Maxima (in water) | 628 - 634 nm and 588 - 594 nm | [9][10] |

Spectroscopic Properties

| Property | Value (for Methylene Blue, C.I. 52015) | Reference(s) |

| Molar Extinction Coefficient (Ethanol) | 40,700 cm⁻¹M⁻¹ at 656 nm | [10] |

| Fluorescence Quantum Yield | 0.04 (in Ethanol) | [10] |

Mechanism of Action

This compound is a cationic thiazine dye that functions as a supravital stain by penetrating the cell membrane of living cells and binding to acidic cellular components.[3] Its primary mechanism of action involves the electrostatic interaction with the phosphate backbone of nucleic acids (RNA and DNA), leading to their precipitation and aggregation. This results in the formation of visible, deep blue structures within the cell.[3] In reticulocytes, NMB specifically targets the ribosomal RNA (rRNA) present in the cytoplasm, causing it to form a characteristic reticular or mesh-like network that is easily visualized under a microscope.[3]

Figure 1. Mechanism of this compound Staining.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound as a biological stain.

Reticulocyte Counting

This protocol is for the enumeration of reticulocytes in a whole blood sample, a critical diagnostic tool for assessing erythropoietic activity of the bone marrow.

Materials:

-

This compound staining solution (e.g., 0.5% w/v in a saline-citrate buffer)

-

Whole blood collected in EDTA

-

Small test tubes or microcentrifuge tubes

-

Micropipette

-

Glass microscope slides and coverslips

-

Microscope with an oil immersion objective

Procedure:

-

In a small test tube, mix equal volumes of well-mixed whole blood and this compound staining solution (e.g., 2-3 drops of each).

-

Gently mix the suspension and incubate at room temperature (22-25°C) for 10-15 minutes. This allows for the stain to penetrate the red blood cells and precipitate the reticulin.

-

After incubation, gently resuspend the cells.

-

Place a small drop of the stained blood suspension onto a clean glass slide and prepare a thin blood smear.

-

Allow the smear to air dry completely.

-

Examine the smear under the oil immersion objective of a microscope. Reticulocytes are identified by the presence of a blue-staining network, filaments, or granules within the red blood cells. Mature red blood cells will appear as pale greenish-blue discs.

-

Count the number of reticulocytes per 1000 red blood cells and express the result as a percentage.

Figure 2. Workflow for Reticulocyte Counting.

Cell Viability Assay (Adapted from Methylene Blue Protocol)

This protocol provides a method for assessing cell viability based on the principle that viable cells with intact membranes will exclude the dye, while non-viable cells will take it up and stain blue. Please note, this is a general protocol adapted from Methylene Blue assays and should be optimized for your specific cell type and experimental conditions.

Materials:

-

Cell culture in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

This compound solution (e.g., 0.1% w/v in PBS)

-

Microscope

Procedure:

-

Aspirate the culture medium from the wells.

-

Gently wash the cells with PBS to remove any residual medium.

-

Add a sufficient volume of this compound solution to cover the cell monolayer.

-

Incubate at room temperature for 5-10 minutes.

-

Gently wash the cells with PBS to remove the excess stain.

-

Observe the cells under a microscope. Viable cells will remain unstained, while non-viable cells will appear blue.

-

For quantification, count the number of stained and unstained cells in several fields of view to determine the percentage of viable cells.

Figure 3. Workflow for Cell Viability Assay.

Staining of Nucleic Acids in Gels

This compound can be used as a safer alternative to ethidium bromide for the visualization of DNA and RNA in agarose and polyacrylamide gels.

Materials:

-

Agarose or polyacrylamide gel containing separated nucleic acids

-

This compound staining solution (e.g., 0.02-0.1% w/v in water or a suitable buffer)

-

Destaining solution (e.g., distilled water)

-

White light transilluminator or imaging system

Procedure:

-

After electrophoresis, carefully transfer the gel into a container with a sufficient volume of this compound staining solution to fully submerge the gel.

-

Incubate the gel in the staining solution for 20-30 minutes with gentle agitation.

-

Transfer the gel to a container with the destaining solution (distilled water).

-

Destain the gel for 15-30 minutes, or until the nucleic acid bands are clearly visible against a lighter background. The destaining time may need to be optimized.

-

Visualize the stained nucleic acid bands using a white light transilluminator.

Figure 4. Workflow for Nucleic Acid Gel Staining.

Interaction with Cellular Signaling Pathways

While the therapeutic use of the related compound, Methylene Blue, has been shown to impact various cellular signaling pathways, particularly those related to mitochondrial function and oxidative stress, there is limited information available on the direct effects of this compound on cellular signaling in the context of its application as a biological stain.[11] At the low concentrations and short incubation times typically used for staining, significant modulation of signaling pathways is not expected to be the primary or intended effect. Researchers should be aware that the therapeutic counterpart has known biological activities, but further investigation is required to determine if these are relevant at staining concentrations.

Safety and Handling

This compound is a chemical substance and should be handled with appropriate laboratory precautions.[8] It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[5][8]

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of the powder and contact with skin and eyes.[8]

-

In case of contact, wash the affected area thoroughly with water.[8]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile and effective supravital stain with significant applications in hematology and molecular biology. Its ability to selectively stain nucleic acids provides a simple and reliable method for the identification of reticulocytes and the visualization of DNA and RNA in gels. This guide provides a comprehensive overview of its fundamental properties and detailed protocols to assist researchers in its effective application. As with any laboratory reagent, proper handling and safety precautions are paramount. Further research may elucidate more specific quantitative data and potential cellular interactions of this widely used biological stain.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound N Zinc chloride double salt [himedialabs.com]

- 3. This compound (C.I. 52030) | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. Techno Pharma [technopharmchem.com]

- 8. PhotochemCAD | Methylene blue [photochemcad.com]

- 9. mdpi.com [mdpi.com]

- 10. Methylene blue-induced neuronal protective mechanism against hypoxiareoxygenation stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

A Technical Guide to New Methylene Blue's Affinity for Acidic Cellular Components

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind New Methylene Blue's (NMB) selective affinity for acidic cellular components. We delve into the physicochemical basis of this interaction, present quantitative binding data, provide detailed experimental protocols for cellular staining, and illustrate the underlying mechanisms through diagrams. This guide is intended to be a valuable resource for researchers leveraging NMB in cellular biology, diagnostics, and drug development.

Core Principle: Electrostatic Interaction

This compound is a cationic thiazine dye, meaning it carries a net positive charge at physiological pH.[1][2] This fundamental property governs its utility as a biological stain. Acidic cellular components, rich in anionic macromolecules, present a negatively charged environment. The primary mechanism of NMB's staining action is a strong electrostatic attraction to these negatively charged sites within the cell.[3][4]

The most prominent acidic components targeted by NMB are:

-

Nucleic Acids (DNA and RNA): The phosphate backbone of both DNA and RNA is replete with negatively charged phosphate groups, making the nucleus and ribosomes prime targets for NMB binding.[4][5] This affinity is the basis for its widespread use as a nuclear and reticulocyte stain.[5][6]

-

Acidic Proteins: Proteins with a high proportion of acidic amino acid residues (e.g., aspartic acid, glutamic acid) will present a net negative charge and can be stained by NMB.

-

Acidic Phospholipids: The inner mitochondrial membrane is particularly rich in the anionic phospholipid cardiolipin, which contributes to the mitochondrial membrane potential and is a binding site for NMB.[7][8]

Quantitative Data on NMB Binding Affinity

The binding affinity of this compound to various cellular components can be quantified using techniques such as spectroscopy and isothermal titration calorimetry. The following tables summarize available quantitative data.

| Analyte | Method | Binding Constant (K) | Reference |

| Transfer RNA (tRNA) | Spectroscopic Analysis | 7.77 x 10³ M⁻¹ (for electrostatic binding) | [9] |

| Human Serum Albumin (HSA) | Spectroscopic Analysis | 2.766 x 10⁵ dm³ mol⁻¹ | [10] |

| Bovine Serum Albumin (BSA) | Spectroscopic Analysis | 1.187 x 10⁵ dm³ mol⁻¹ | [10] |

| Analyte | Method | Thermodynamic Parameters | Reference |

| Calf Thymus DNA | Isothermal Titration Calorimetry | Binding is exothermic and favored by both negative enthalpy and positive entropy changes. | [11] |

Experimental Protocols

Supravital Staining of Reticulocytes

This protocol is adapted from standard hematological procedures for the enumeration of reticulocytes.

Materials:

-

This compound staining solution (0.5 g NMB in 100 ml of a solution containing 1.6 g potassium oxalate and distilled water)

-

Fresh whole blood (anticoagulated with EDTA)

-

Glass microscope slides and coverslips

-

Pasteur pipettes

-

Incubator or water bath (37°C)

Procedure:

-

In a small test tube, mix equal volumes of fresh, well-mixed anticoagulated whole blood and the this compound staining solution. A typical volume is 2-3 drops of each.

-

Incubate the mixture at 37°C for 15-20 minutes. This allows for the supravital staining of the ribosomal RNA in the reticulocytes.

-

After incubation, gently resuspend the cells by inverting the tube.

-

Place a small drop of the stained blood onto a clean microscope slide.

-

Create a thin blood smear by holding a second slide at a 45-degree angle and drawing it back into the drop, then pushing it forward in a smooth, rapid motion.

-

Allow the smear to air dry completely.

-

Examine the smear under a microscope with an oil immersion objective. Reticulocytes are identified by the presence of a deep blue-staining reticulum or punctate granules within the erythrocyte.

General Staining of Cultured Cells

This protocol provides a general method for staining the nuclei of cultured cells.

Materials:

-

Adherent or suspension cells

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

This compound solution (0.1% to 1% in distilled water)

-

Microscope slides and coverslips (for adherent cells) or a hemocytometer (for suspension cells)

Procedure:

-

Cell Preparation:

-

Adherent Cells: Grow cells on sterile coverslips in a petri dish. Wash the cells twice with PBS.

-

Suspension Cells: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the pellet twice with PBS, resuspending and centrifuging between washes.

-

-

Fixation:

-

Paraformaldehyde: Incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

-

Methanol: Add ice-cold methanol to the cells and incubate for 10 minutes at -20°C. Allow to air dry.

-

-

Staining:

-

Cover the cells with the this compound solution and incubate for 3-5 minutes at room temperature.

-

-

Washing:

-

Gently rinse the cells with distilled water until the runoff is clear.

-

-

Mounting and Visualization:

-

Adherent Cells: Mount the coverslip onto a microscope slide with a drop of mounting medium.

-

Suspension Cells: Resuspend the stained cell pellet in a small volume of PBS and load onto a hemocytometer.

-

-

Observe the cells under a light microscope. The nuclei should appear dark blue.

Staining of Mitochondria in Living Cells

This compound can accumulate in mitochondria, particularly in cells with a high mitochondrial membrane potential. This protocol is a starting point for mitochondrial staining.

Materials:

-

Live cultured cells

-

Cell culture medium

-

This compound (low concentration, e.g., 1-10 µM)

-

Fluorescence microscope with appropriate filter sets (Excitation ~660 nm, Emission ~690 nm)

Procedure:

-

Culture cells in a suitable imaging dish (e.g., glass-bottom dish).

-

Prepare a fresh, dilute working solution of this compound in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the NMB-containing medium.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

-

Gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove excess stain.

-

Add fresh, pre-warmed culture medium to the cells.

-

Immediately visualize the cells using a fluorescence microscope. Mitochondria should appear as fluorescent filamentous or granular structures within the cytoplasm.

Visualizations

Electrostatic Interaction of this compound with Nucleic Acids

Caption: Electrostatic attraction between cationic NMB and anionic nucleic acids.

Experimental Workflow for Reticulocyte Staining

Caption: Step-by-step workflow for staining reticulocytes with NMB.

Logical Relationship of NMB Affinity for Acidic Organelles

References

- 1. Methylene Blue and Mitochondria: Repair, Cognition, Inflammation — Apex Health & Wellness [apex-healthwellness.com]

- 2. Methylene Blue staining [protocols.io]

- 3. Synchronous fluorescence determination of DNA based on the interaction between methylene blue and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound N Zinc chloride double salt [himedialabs.com]

- 6. de.lumiprobe.com [de.lumiprobe.com]

- 7. sbpmat.org.br [sbpmat.org.br]

- 8. Known Unknowns of Cardiolipin Signaling: The Best Is Yet To Come - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of methylene blue with transfer RNA--a spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deciphering the binding site and mechanism of this compound with serum albumins: A multispectroscopic and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]

New Methylene Blue Dye: An In-depth Technical Guide to its Exploratory Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

New Methylene Blue (NMB), a synthetic phenothiazine dye, has a long-standing history as a vital stain, most notably for the enumeration of reticulocytes. However, its utility in modern biomedical research extends far beyond this classical application. This technical guide provides an in-depth exploration of the diverse and expanding research applications of this compound. We delve into its fundamental mechanisms of action, detailing its role as a redox-active compound, a photosensitizer, and a biological stain. This guide offers comprehensive experimental protocols for its key applications, presents quantitative data in accessible formats, and visualizes the complex biological pathways it modulates. From its established use in hematology to its emerging potential in oncology, neurobiology, and drug development, this document serves as a critical resource for researchers seeking to leverage the multifaceted capabilities of this compound in their exploratory studies.

Core Principles and Mechanisms of Action

This compound's versatility stems from its unique chemical properties. It is a cationic dye that can readily cross cell membranes and localize in specific subcellular compartments, such as the mitochondria and nucleus. Its biological effects are primarily driven by three key mechanisms:

-

Redox Cycling: NMB is a redox-active compound, meaning it can accept and donate electrons. This property is central to its biological effects, including its ability to act as an alternative electron carrier in the mitochondrial electron transport chain.[1] This can enhance cellular respiration and ATP production.[2] Its redox potential is approximately +0.01 V.[3]

-

Photosensitization: Upon exposure to light of a specific wavelength (typically around 660 nm), NMB can become excited and transfer energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen.[4][5] This forms the basis of its application in photodynamic therapy (PDT) for cancer and microbial inactivation. The singlet oxygen quantum yield (ΦΔ) for methylene blue is approximately 0.5.[6]

-

Staining and Intercalation: As a cationic dye, NMB binds to negatively charged molecules within the cell, most notably nucleic acids (DNA and RNA) and acidic proteins.[7] This affinity allows for its use as a biological stain for visualizing cellular components and for staining nucleic acids in gel electrophoresis.[1]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Toxicological Properties

| Property | Value | References |

| Molar Mass | 319.85 g/mol | |

| Absorption Maximum (λmax) | 660-665 nm (in water) | [8] |

| Redox Potential (E₀') | +0.01 V | [3] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 | [6] |

| Acute Oral LD50 (Rat) | 1180 mg/kg |

Table 2: Staining and Assay Concentrations

| Application | Recommended Concentration | References |

| Reticulocyte Staining | Equal volumes of blood and stain solution | [9] |

| Nucleic Acid Gel Staining (DNA/RNA) | 0.02% (w/v) for 10-15 minutes | [5] |

| Cell Viability Assay (HT-29 cells) | 0.5% (w/v) in 50% ethanol | [10] |

| Photodynamic Therapy (in vitro) | 12.5–400 µM (cell line dependent) | [11] |

| Bacterial Staining | 1% aqueous solution | [7] |

Key Research Applications and Experimental Protocols

Hematology: Reticulocyte Staining

The most well-established application of NMB is in the supravital staining of reticulocytes, which are immature red blood cells. NMB precipitates the remaining ribosomal RNA in these cells, making it visible as a blue, mesh-like network.

Experimental Protocol: Reticulocyte Staining and Enumeration

-

Preparation: Prepare a working solution of this compound stain.

-

Mixing: In a small test tube, mix equal parts of fresh, anticoagulated whole blood and the NMB staining solution (e.g., 2-3 drops of each).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for staining of the reticulocytes.

-

Smear Preparation: Gently resuspend the mixture and prepare a thin blood smear on a microscope slide.

-

Drying: Allow the smear to air dry completely.

-

Microscopy: Examine the smear under a microscope using an oil immersion objective.

-

Counting: Count the number of reticulocytes per 1,000 red blood cells to determine the reticulocyte percentage. Reticulocytes will be identifiable by the presence of blue-staining reticular material, while mature erythrocytes will appear as pale blue-green discs.[9]

Oncology: Photodynamic Therapy (PDT)

NMB's photosensitizing properties are being actively explored for cancer treatment. In PDT, NMB is administered and preferentially accumulates in tumor cells.[4] Subsequent exposure to light of a specific wavelength generates cytotoxic ROS, leading to tumor cell death.[5]

Experimental Protocol: In Vitro Photodynamic Therapy

-

Cell Culture: Culture cancer cells (e.g., HT-29 colon cancer cells) in appropriate media to the desired confluency in a multi-well plate.[12]

-

NMB Incubation: Replace the culture medium with a medium containing the desired concentration of this compound (e.g., 0-25 µM). Incubate for a sufficient period to allow for cellular uptake (e.g., 2 hours).

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular NMB.

-

Irradiation: Irradiate the cells with a light source at a wavelength corresponding to NMB's absorption maximum (e.g., 630-670 nm). The light dose will depend on the experimental setup.[5]

-

Post-Irradiation Incubation: Replace the PBS with fresh culture medium and incubate for a specified period (e.g., 24 hours) to allow for the induction of cell death.

-

Assessment of Viability: Evaluate cell viability using a standard assay, such as the MTT assay, to quantify the cytotoxic effect of the PDT.[12]

Molecular Biology: Nucleic Acid Staining

NMB serves as a safer alternative to the mutagenic ethidium bromide for visualizing DNA and RNA in agarose and polyacrylamide gels.

Experimental Protocol: Staining Nucleic Acids in Gels

-

Electrophoresis: Perform agarose or polyacrylamide gel electrophoresis of DNA or RNA samples as per standard protocols.

-

Staining Solution: Prepare a 0.02% (w/v) this compound solution in water.

-

Staining: After electrophoresis, immerse the gel in the NMB staining solution for 10-15 minutes with gentle agitation.[5]

-

Destaining: Transfer the gel to a container of deionized water and destain with gentle agitation for 15-30 minutes, or until the nucleic acid bands are clearly visible against a lighter background.

-

Visualization: Visualize the stained nucleic acid bands using a white light transilluminator.

Cell Biology: Cell Viability Assays

NMB can be used to assess cell viability. In this application, viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and stain blue.

Experimental Protocol: Cell Viability Assay

-

Cell Preparation: Prepare a suspension of cells to be tested.

-

Staining: Add a small volume of 0.1% (w/v) this compound solution to the cell suspension (e.g., mix equal parts).

-

Incubation: Incubate for 1-5 minutes at room temperature.

-

Microscopy: Place a drop of the stained cell suspension on a hemocytometer or microscope slide.

-

Counting: Count the number of stained (non-viable) and unstained (viable) cells under a microscope to determine the percentage of viable cells.

Neurobiology: Neuroprotective Agent

Emerging research indicates that NMB has neuroprotective properties, potentially through its ability to enhance mitochondrial function, reduce oxidative stress, and inhibit the aggregation of proteins like amyloid-beta and tau.[2][13]

Experimental Protocol: Assessing Neuroprotection in a Cell Culture Model

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

-

Induction of Neurotoxicity: Induce neurotoxicity using a relevant agent (e.g., rotenone to inhibit mitochondrial complex I or amyloid-beta peptides to model Alzheimer's disease).

-

NMB Treatment: Treat the cells with a low dose of this compound either before, during, or after the induction of neurotoxicity.

-

Assessment of Neuroprotection: Evaluate the neuroprotective effect of NMB by measuring cell viability, mitochondrial function (e.g., using a mitochondrial membrane potential dye), levels of oxidative stress (e.g., using a ROS-sensitive probe), and the extent of protein aggregation.[14]

Signaling Pathways Modulated by this compound

NMB's biological effects are mediated through its interaction with several key signaling pathways.

Mitochondrial Electron Transport and Apoptosis

NMB can act as an alternative electron carrier in the mitochondrial electron transport chain, accepting electrons from NADH and transferring them to cytochrome c.[1] This can bypass inhibitions at complexes I and III, thereby maintaining ATP production. In the context of photodynamic therapy, NMB-induced ROS can trigger the intrinsic apoptotic pathway through mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases.[8]

Neuroprotective Signaling Pathways

NMB has been shown to exert neuroprotective effects by modulating signaling pathways such as the PI3K/Akt pathway. Activation of this pathway can inhibit apoptosis and reduce neuroinflammation.[15] Additionally, NMB can upregulate the Nrf2/ARE pathway, which is a key cellular defense mechanism against oxidative stress.[16]

Other Exploratory Applications

-

Counterstain in Microbiology: NMB can be used as a counterstain in Gram staining, where it stains gram-negative bacteria blue.[17] It is also used as a simple stain for the general visualization of bacteria.[18]

-

Inhibition of Protein Aggregation: NMB has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.[13][19]

-

Drug Development and Screening: Due to its diverse biological activities, NMB is being investigated as a potential therapeutic agent and as a tool in drug screening assays.[20][21]

Conclusion

This compound is a remarkably versatile dye with a wide range of applications in exploratory research. While its role in reticulocyte counting is well-established, its potential in cancer therapy, neuroprotection, and as a molecular probe is still being actively investigated. This technical guide provides a comprehensive overview of the current knowledge on NMB, offering researchers the necessary information to effectively utilize this compound in their studies. As research continues to uncover the intricate molecular mechanisms of NMB, its applications in biomedical science are expected to expand even further.

References

- 1. amp.iaamonline.org [amp.iaamonline.org]

- 2. Protection against neurodegeneration with low-dose methylene blue and near-infrared light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylene blue - Wikipedia [en.wikipedia.org]

- 4. biolight.shop [biolight.shop]

- 5. helping4cancer.com [helping4cancer.com]

- 6. mdpi.com [mdpi.com]

- 7. Methylene Blue staining [protocols.io]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Methylene blue upregulates Nrf2/ARE genes and prevents tau-related neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Methylene Blue-Mediated Photodynamic Therapy in Combination With Doxorubicin: A Novel Approach in the Treatment of HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Neuroprotective Actions of Methylene Blue and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. merakimedicinal.com [merakimedicinal.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Methylene blue inhibits nucleation and elongation of SOD1 amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. takeimpact.com [takeimpact.com]

- 21. blubrain.co.uk [blubrain.co.uk]

A Technical Guide to New Methylene Blue in Cellular and Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

New Methylene Blue (NMB) is a versatile phenothiazine dye widely utilized in cellular and molecular biology for a range of applications, from routine diagnostics to advanced therapeutic research. Its ability to selectively bind to acidic biomolecules, primarily nucleic acids, and its redox-cycling properties make it an invaluable tool. This guide provides an in-depth overview of NMB's core applications, detailed experimental protocols, and the underlying mechanisms of action.

Core Principles and Mechanisms of Action

This compound is a supravital stain, meaning it can be used to stain living cells that have been removed from an organism.[1][2] Its primary mechanism involves the electrostatic interaction of the cationic dye with anionic cellular components like the phosphate groups in ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[1][3] This binding allows for the visualization of nucleic acid-rich structures.

Beyond simple staining, NMB's utility is extended by its properties as a redox indicator. In viable, metabolically active cells, intracellular enzymes can reduce NMB to its colorless, non-toxic form, leucomethylene blue.[4][5] Conversely, cells with compromised membranes or inactive enzymes cannot perform this reduction, causing them to retain the blue color.[5][6] Furthermore, NMB is a potent photosensitizer; upon excitation with light at specific wavelengths, it generates cytotoxic reactive oxygen species (ROS), a principle leveraged in photodynamic therapy (PDT) research.[4][7][8]

Key Applications in Research

Reticulocyte Staining and Enumeration

The most common application of NMB is in hematology for the enumeration of reticulocytes, which are immature red blood cells.[9] Reticulocytes contain residual ribosomal RNA (rRNA), which is lost as they mature.[10][11] NMB causes the precipitation of this rRNA network, staining it as a deep blue reticular or granular material that is clearly visible under a microscope.[9][10] This allows for a quantitative assessment of erythropoietic activity in the bone marrow.[11]

Cell Viability and Cytotoxicity Assays

NMB serves as a simple and cost-effective dye for determining cell viability. The principle relies on the redox potential of living cells. Viable cells reduce the blue dye to a colorless form, while dead cells remain stained blue.[4][5] This can be observed qualitatively by microscopy or quantified by eluting the dye from the stained cells and measuring its absorbance with a spectrophotometer. This method is applicable to various cell types, including yeast and cultured mammalian cells.[6][12]

Nucleic Acid Visualization

In molecular biology, NMB is used as a safer alternative to the highly mutagenic ethidium bromide for staining DNA and RNA in agarose gels.[3][4] It effectively binds to nucleic acids, allowing for their visualization under visible light, thus avoiding the need for UV transillumination which can damage the DNA. While less sensitive than ethidium bromide, it does not intercalate, which prevents interference with subsequent procedures like hybridization.[3][4]

Photodynamic Therapy (PDT) Research

NMB is a well-characterized photosensitizer used in preclinical PDT studies.[7][13] It preferentially accumulates in some cancer cells and, when activated by light (typically in the 630-680 nm range), it transfers energy to molecular oxygen.[7][13] This process generates highly reactive singlet oxygen and other ROS, which induce oxidative stress and trigger cell death pathways, such as apoptosis, in the target cells.[8][14][15][16]

Mitochondrial Function and Redox Modulation

Research has shown that NMB can act as an alternative electron carrier in the mitochondrial electron transport chain.[17][18] It can accept electrons and bypass certain complexes, which may help maintain ATP production under conditions of mitochondrial dysfunction.[18] This property is being investigated for potential therapeutic applications in neurodegenerative diseases and other conditions linked to mitochondrial impairment.[17]

Quantitative Data Summary

Quantitative parameters are crucial for the successful application of this compound. The following tables summarize key data points for its use in various experimental contexts.

Table 1: Spectral and Physicochemical Properties of Methylene Blue/New Methylene Blue

| Property | Value | Reference(s) |

|---|---|---|

| Methylene Blue (MB) | ||

| Peak Absorbance (λmax) | 660-668 nm | [14][15][19][20] |

| Peak Emission (λem) | ~686-688 nm | [14][19] |

| This compound N (NMB) | ||

| Peak Absorbance (λmax) | ~632 nm | [21] |

| Molecular Weight | 416.05 g/mol |[21] |

Table 2: Typical Working Concentrations for In Vitro Applications

| Application | Cell Type / System | Typical Concentration Range | Reference(s) |

|---|---|---|---|

| Reticulocyte Staining | Whole Blood | 0.5% (w/v) solution | [2] |

| Yeast Viability | S. cerevisiae | 0.05% - 0.1% (w/v) | [6][22] |

| Mammalian Cell Viability | Adherent Cell Lines | 0.5% (w/v) in 50% ethanol | [5] |

| Photodynamic Therapy | Retinoblastoma Cells | 3 - 50 µM | [23] |

| Photodynamic Therapy | A549 Lung Cancer Cells | 1 - 2 µg/mL | [16] |

| Cytotoxicity Studies | HEK 293 Cells | 5 - 50 µM | [24] |

| NOS Inhibition | Endothelial Cells | 5.3 µM |[25] |

Table 3: Common Parameters for Reticulocyte Staining Protocols

| Parameter | Typical Value | Reference(s) |

|---|---|---|

| Blood to Stain Ratio | 1:1 (equal volumes) | [10][26][27] |

| Incubation Time | 10 - 15 minutes | [10][11][26] |

| Incubation Temperature | Room Temperature (or 37°C) | [10][11] |

| Microscopic Examination | Oil Immersion Objective (100x) |[9][10][26] |

Detailed Experimental Protocols

Protocol 1: Supravital Staining for Reticulocyte Count

This protocol describes a standard method for staining whole blood with this compound to identify and count reticulocytes.

Materials:

-

This compound N Staining Solution (e.g., 0.5% w/v)

-

Anticoagulated (EDTA) whole blood

-

Small test tubes or microcentrifuge tubes

-

Pipettes

-

Glass microscope slides

-

Microscope with oil immersion objective

Methodology:

-

Ensure the NMB stain is well-mixed and filtered to remove any precipitate that may have formed.[2][10]

-

In a small test tube, combine equal volumes of NMB stain and well-mixed whole blood (e.g., 5 drops of each or 0.2 mL of each).[9][10][26]

-

Gently mix the suspension with a pipette to ensure homogeneity.[10]

-

Incubate the mixture at room temperature for 10-15 minutes.[10][26] Note: Incubation longer than 15 minutes may cause mature erythrocytes to stain too darkly, potentially interfering with identification.[10]

-

After incubation, gently re-suspend the cells as reticulocytes may have settled near the top.[10]

-

Place a small drop of the mixture onto a clean glass slide and prepare a thin wedge smear.[10][26]

-

Allow the smear to air-dry completely. Do not heat-fix.[9][10]

-

Examine the slide under the 100x oil immersion objective. No counterstaining is required.[11][26]

-

Identification: Reticulocytes will appear as pale blue-green erythrocytes containing dark blue granules or a filamentous network (the reticulum). Mature red blood cells will be a uniform pale blue-green with no inclusions.[9][10][26]

-

Quantification: Count the number of reticulocytes observed per 1,000 total red blood cells in an area of the smear where cells are evenly distributed.[27] The result is expressed as a percentage.

Protocol 2: Colorimetric Cell Viability Assay

This protocol provides a method for quantifying cell viability in adherent cell cultures using NMB in a 96-well plate format.

Materials:

-

Adherent cells cultured in a 96-well plate

-

Phosphate-Buffered Saline (PBS)

-

NMB Staining Solution: 0.5% (w/v) Methylene Blue in 50% ethanol.[5]

-

Elution Solution: 50% ethanol + 49% PBS + 1% acetic acid.[12]

-

Microplate reader capable of measuring absorbance at ~665 nm.[5]

Methodology:

-

Cell Seeding: Plate cells at a desired density in a 96-well plate and culture under standard conditions, including any experimental treatments (e.g., with a cytotoxic agent).

-

Staining:

-

Washing:

-

Remove the NMB solution.

-

Wash the plate multiple times with distilled water until the wash water runs clear and no excess blue dye is visible.[5] This step is critical to remove non-internalized dye and reduce background.

-

-

Dye Elution:

-

Measurement:

-

Read the absorbance of the eluted dye in each well using a microplate reader at a wavelength of approximately 665 nm.[5] The absorbance is directly proportional to the number of viable cells.

-

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate key processes involving this compound.

Caption: A flowchart of the standard procedure for staining and counting reticulocytes.

References

- 1. This compound N Zinc chloride double salt [himedialabs.com]

- 2. vetlexicon.com [vetlexicon.com]

- 3. researchgate.net [researchgate.net]

- 4. Methylene blue - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Methylene blue to determine the yeast viability | Geneq [geneq.com]

- 7. Frontiers | Methylene blue in anticancer photodynamic therapy: systematic review of preclinical studies [frontiersin.org]

- 8. biolight.shop [biolight.shop]

- 9. atlas-medical.com [atlas-medical.com]

- 10. newcomersupply.com [newcomersupply.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Enhanced Efficacy of Photodynamic Therapy by Coupling a Cell-Penetrating Peptide with Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. The Science Behind Methylene Blue: Exploring Its Role in Cellular Health and Energy - King's Pharmacy and Compounding Center [kingspharma.com]

- 18. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 19. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Absorption [this compound N] | AAT Bioquest [aatbio.com]

- 22. researchgate.net [researchgate.net]

- 23. Methylene blue-mediated Photodynamic Therapy in human retinoblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. riccachemical.com [riccachemical.com]

- 27. engscientific.com [engscientific.com]

A Technical Guide to the Historical Context of New Methylene Blue in Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Methylene Blue (NMB), a thiazine-class organic dye, holds a significant place in the history of biological staining. Its application as a supravital stain, particularly for the enumeration of reticulates, has been a cornerstone of hematological diagnostics for over seven decades. This technical guide delves into the historical context of this compound, tracing its origins from the broader family of thiazine dyes to its establishment as a crucial tool in research and clinical laboratories. The guide provides an in-depth look at the key scientific contributions that cemented its role, detailed experimental protocols for its primary applications, and quantitative data to inform its use.

From Aniline Dyes to a New Blue: The Genesis of this compound

The story of this compound is intertwined with the development of synthetic dyes in the 19th century. In 1876, German chemist Heinrich Caro synthesized the first of these, Methylene Blue, initially for the textile industry.[1][2] However, its utility in science was quickly recognized by pioneers like Paul Ehrlich, who in the 1880s, utilized Methylene Blue for staining bacteria and nerve fibers, laying the groundwork for its use in histology and bacteriology.[2][3]

Methylene Blue belongs to the thiazine class of dyes, which are characterized by a core structure containing a ring of four carbon, one nitrogen, and one sulfur atom.[4] This chemical family proved to be a fertile ground for the development of various biological stains.

The precise first synthesis and use of this compound (also known as Basic Blue 24 or by the Colour Index Number 52030) is less clearly documented in readily available historical records.[5][6] The name itself, "this compound," signifies its distinction from and improvement upon its predecessor, Methylene Blue, for specific biological applications, particularly in supravital staining due to its effectiveness.[5]

The pivotal moment in the history of this compound as a vital stain came in 1949, with the work of George Brecher. His research, published in the American Journal of Clinical Pathology, demonstrated the superiority of this compound for reticulocyte staining compared to the then-commonly used brilliant cresyl blue. Brecher's work highlighted NMB's ability to provide a more uniform and sharper staining of the reticular network in immature red blood cells, facilitating more accurate counts.

Quantitative Data

The following table summarizes key quantitative data for this compound, crucial for its effective application in staining protocols.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₂ClN₃S | [6] |

| Molecular Weight | 347.91 g/mol | [6] |

| Colour Index Number | 52030 | [6] |

| CAS Number | 1934-16-3 | [6] |

| Peak Absorbance (λmax) | 632 nm | [7] |

| Appearance | Bright blue solid | [6] |

| Solubility | Soluble in cold water (violet-blue), hot water (shallow blue), and ethanol (green-light blue). | [6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in a research setting. The following sections provide protocols for its most common uses.

Reticulocyte Staining and Enumeration

This protocol is adapted from the principles outlined by Brecher and subsequent standard laboratory procedures.

Materials:

-

This compound staining solution (0.5% w/v in a buffered saline solution)

-

Whole blood collected in EDTA

-

Glass microscope slides and coverslips

-

Pasteur pipettes or micropipettes

-

Incubator or water bath (optional, for 37°C incubation)

-

Microscope with oil immersion objective

Procedure:

-

In a small test tube, mix equal volumes of whole blood and this compound staining solution (e.g., 2-3 drops of each).

-

Gently mix the suspension.

-

Incubate the mixture at room temperature (20-25°C) for 10-15 minutes. Incubation at 37°C can also be used.

-

After incubation, gently resuspend the cells.

-

Place a small drop of the stained blood suspension onto a clean glass slide.

-

Prepare a thin blood smear and allow it to air dry completely.

-

Examine the smear under the oil immersion objective of a microscope.

-

Count the number of reticulocytes (cells containing a blue-staining reticulum) per 1000 red blood cells.

-

Calculate the reticulocyte percentage.

Heinz Body Staining

This compound is a supravital stain effective for the visualization of Heinz bodies, which are inclusions of denatured hemoglobin within red blood cells.

Materials:

-

This compound staining solution (as for reticulocyte staining)

-

Whole blood collected in EDTA

-

Glass microscope slides and coverslips

-

Pasteur pipettes or micropipettes

-

Incubator at 37°C

-

Microscope with oil immersion objective

Procedure:

-

Mix equal parts of fresh whole blood and this compound solution in a test tube.

-

Incubate the mixture at 37°C for 15-30 minutes.

-

Create a wet mount by placing a drop of the mixture on a slide and covering it with a coverslip, or prepare a thin smear and allow it to air dry.

-

Examine under the oil immersion objective. Heinz bodies will appear as round, dark blue-purple inclusions, often attached to the cell membrane.

Viral Plaque Assay Staining

Methylene Blue is a common stain for visualizing viral plaques. This compound can be used similarly. This protocol is a general guideline.

Materials:

-

Cell culture plates with viral plaques in an agar or methylcellulose overlay

-

Formalin solution (10% in phosphate-buffered saline)

-

This compound staining solution (0.1% to 1% in distilled water)

-

Distilled water

Procedure:

-

Carefully remove the agar or methylcellulose overlay from the cell culture wells.

-

Fix the cell monolayer by adding 10% formalin to each well and incubating for at least 20 minutes at room temperature.

-

Aspirate the formalin.

-